molecular formula C23H17ClKN5O5S B13761030 4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt CAS No. 68444-07-5

4-((5-(Benzoylamino)-2-sulfophenyl)azo)-1-(2-chlorophenyl)-3-methyl-2-pyrazolin-5-one, potassium salt

Cat. No.: B13761030
CAS No.: 68444-07-5
M. Wt: 550.0 g/mol
InChI Key: LZPLVWJHHGMNIB-UHFFFAOYSA-M
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Description

Potassium 4-benzamido-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate is a complex organic compound with a unique structure that combines several functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a benzamido group, a chlorophenyl group, a pyrazolyl group, and a benzenesulfonate group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

The synthesis of Potassium 4-benzamido-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl group. The benzamido group is then added through an amide formation reaction, and finally, the benzenesulfonate group is introduced via sulfonation. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

Potassium 4-benzamido-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

Potassium 4-benzamido-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Potassium 4-benzamido-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate involves its interaction with molecular targets through various pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to desired biological effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Potassium 4-benzamido-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate can be compared with similar compounds such as:

    Potassium 4-aminobenzenesulfonate: Lacks the complex pyrazole and chlorophenyl groups, making it less versatile.

    Potassium 4-benzamido-2-[[1-(2-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom, affecting its reactivity and applications.

    Potassium 4-benzamido-2-[[1-(2-bromophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate:

Properties

CAS No.

68444-07-5

Molecular Formula

C23H17ClKN5O5S

Molecular Weight

550.0 g/mol

IUPAC Name

potassium;4-benzamido-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C23H18ClN5O5S.K/c1-14-21(23(31)29(28-14)19-10-6-5-9-17(19)24)27-26-18-13-16(11-12-20(18)35(32,33)34)25-22(30)15-7-3-2-4-8-15;/h2-13,21H,1H3,(H,25,30)(H,32,33,34);/q;+1/p-1

InChI Key

LZPLVWJHHGMNIB-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[K+]

Origin of Product

United States

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